molecular formula C19H16Br2N2O2S B2536507 2-(4-bromobenzenesulfonyl)-1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 899949-01-0

2-(4-bromobenzenesulfonyl)-1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2536507
CAS No.: 899949-01-0
M. Wt: 496.22
InChI Key: YZQXHNLSVXWBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromobenzenesulfonyl)-1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic compound that features both bromobenzene and pyrrolopyrazine moieties

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Medicine

    Drug Development: Studied as a lead compound for the development of new drugs.

Industry

    Materials Science:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromobenzenesulfonyl)-1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolopyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Bromobenzene Groups: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS) can be employed.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the bromobenzene or pyrrolopyrazine moieties.

    Reduction: Reduction reactions could target the bromine atoms or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine sites.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or various electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Mechanism of Action

The mechanism of action of 2-(4-bromobenzenesulfonyl)-1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
  • 2-(4-methylbenzenesulfonyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Uniqueness

The presence of bromine atoms in 2-(4-bromobenzenesulfonyl)-1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine may confer unique reactivity and properties compared to its chlorinated or methylated analogs

Properties

IUPAC Name

1-(4-bromophenyl)-2-(4-bromophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Br2N2O2S/c20-15-5-3-14(4-6-15)19-18-2-1-11-22(18)12-13-23(19)26(24,25)17-9-7-16(21)8-10-17/h1-11,19H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQXHNLSVXWBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.